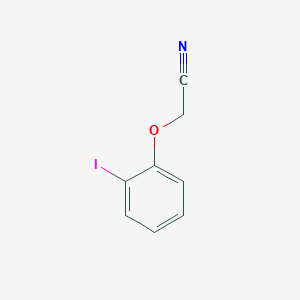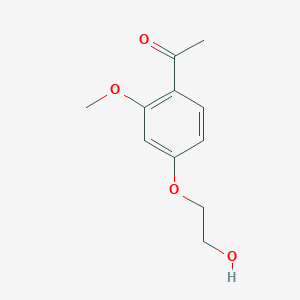
4'-(2-Hydroxyethoxy)-2'-methoxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is an organic compound that belongs to the class of acetophenones. It is characterized by the presence of a hydroxyethoxy group and a methoxy group attached to the acetophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone typically involves the reaction of 2’-methoxyacetophenone with ethylene glycol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to achieve optimal yield .
Industrial Production Methods
In industrial settings, the production of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone may involve large-scale batch or continuous processes. The use of advanced techniques such as column chromatography and recrystallization helps in purifying the final product. The industrial production methods are designed to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of acetophenone, such as hydroxyacetophenones, methoxyacetophenones, and substituted acetophenones .
Scientific Research Applications
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers and oligomers, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved in this process include the activation of carbonyl groups and the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-methylpropiophenone
- 2-Methyl-4’-(methylthio)-2-morpholinopropiophenone
- 4-Hydroxycoumarin
- 2,2-Dimethoxy-2-phenylacetophenone
Uniqueness
4’-(2-Hydroxyethoxy)-2’-methoxyacetophenone is unique due to its specific functional groups, which confer distinct properties such as enhanced solubility and reactivity. Its ability to act as a photoinitiator under visible light conditions sets it apart from other similar compounds that may require UV light for activation .
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethoxy)-2-methoxyphenyl]ethanone |
InChI |
InChI=1S/C11H14O4/c1-8(13)10-4-3-9(15-6-5-12)7-11(10)14-2/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
SKGKWENLKBHTLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCCO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


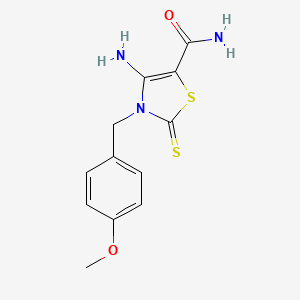

![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
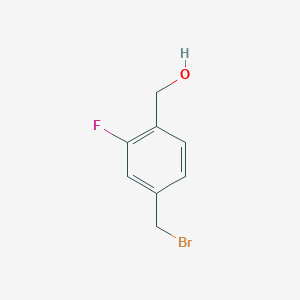
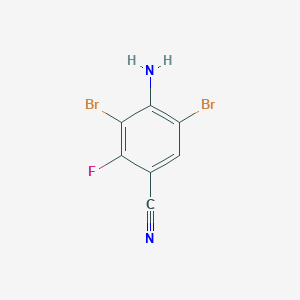

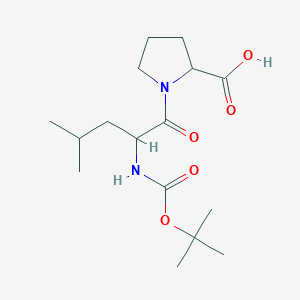
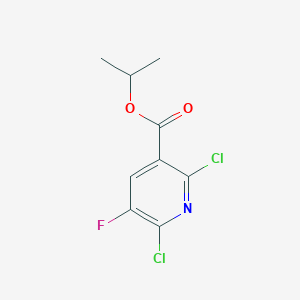
![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)
![Methyl 4-[bis(2-methylpropyl)amino]-4-oxobutanoate](/img/structure/B13985611.png)

![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)

